molecular formula C9H10ClIO B14769836 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene

Cat. No.: B14769836
M. Wt: 296.53 g/mol
InChI Key: BFGZSIKEZASPAJ-UHFFFAOYSA-N
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Description

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene is a multisubstituted benzene derivative of high value in synthetic organic chemistry and pharmaceutical research. This compound features iodine and chlorine halogens on the aromatic ring, making it a versatile building block for constructing complex molecules via metal-catalyzed cross-coupling reactions, such as Suzuki-Miyaura or Buchwald-Hartwig aminations . The ethoxy group is a potential activating director for further electrophilic aromatic substitution, guiding new functional groups to specific positions on the ring system . Its specific substitution pattern is particularly useful for synthesizing compounds for materials science and as a precursor in the development of active pharmaceutical ingredients (APIs). Researchers utilize this reagent to explore new chemical spaces and develop novel substances with targeted properties. This compound is strictly for research use and is not intended for diagnostic, therapeutic, or personal use.

Properties

Molecular Formula

C9H10ClIO

Molecular Weight

296.53 g/mol

IUPAC Name

1-chloro-5-ethoxy-2-iodo-4-methylbenzene

InChI

InChI=1S/C9H10ClIO/c1-3-12-9-5-7(10)8(11)4-6(9)2/h4-5H,3H2,1-2H3

InChI Key

BFGZSIKEZASPAJ-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC(=C(C=C1C)I)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene can be synthesized through a multi-step process involving the introduction of each substituent onto the benzene ring. The synthesis typically begins with the chlorination of a suitable benzene derivative, followed by ethoxylation, iodination, and methylation. Each step requires specific reagents and conditions to ensure the correct substitution pattern is achieved.

Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods. This includes optimizing reaction conditions such as temperature, pressure, and the use of catalysts to increase yield and purity. The process may also involve continuous flow techniques to enhance efficiency and reduce production costs.

Chemical Reactions Analysis

Types of Reactions: 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene undergoes various chemical reactions, including:

    Substitution Reactions: The compound can participate in nucleophilic substitution reactions, where the chlorine or iodine atoms are replaced by other nucleophiles.

    Oxidation and Reduction Reactions: The ethoxy and methyl groups can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.

    Coupling Reactions: The iodine atom can be involved in coupling reactions, such as the Suzuki-Miyaura coupling, to form biaryl compounds.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium hydroxide or potassium iodide in polar solvents.

    Oxidation: Reagents like potassium permanganate or chromium trioxide.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Coupling Reactions: Palladium catalysts and bases like potassium carbonate in organic solvents.

Major Products:

  • Substituted benzene derivatives with various functional groups.
  • Oxidized products such as aldehydes and acids.
  • Reduced products such as alcohols.
  • Biaryl compounds from coupling reactions.

Scientific Research Applications

1-Chloro-5-ethoxy-2-iodo-4-methylbenzene has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules. It serves as a building block for the development of pharmaceuticals and agrochemicals.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene involves its interaction with molecular targets through various pathways:

    Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the benzene ring acts as a nucleophile and reacts with electrophiles.

    Nucleophilic Substitution: The chlorine and iodine atoms can be replaced by nucleophiles, leading to the formation of new compounds.

    Oxidation and Reduction: The ethoxy and methyl groups can be oxidized or reduced, altering the compound’s chemical properties and reactivity.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties/Applications References
1-Chloro-5-ethoxy-2-iodo-4-methylbenzene Cl (1), OCH₂CH₃ (5), I (2), CH₃ (4) ~326.5* High density, potential intermediate in organoiodine synthesis
1-Chloro-5-fluoro-4-iodo-2-methoxybenzene Cl (1), F (5), I (4), OCH₃ (2) ~300.5 Lower steric bulk (methoxy vs. ethoxy); used in crystallography studies
1-Chloro-2-fluoro-5-iodo-4-methylbenzene Cl (1), F (2), I (5), CH₃ (4) ~294.5 Enhanced electrophilicity (F at position 2); agrochemical research
1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene Cl (1), CF₂CH₃ (4), F (5), CH₃ (2) ~234.6 Fluorine-rich; applications in fluorinated polymer precursors

*Calculated based on atomic masses.

Key Observations:

Substituent Effects on Reactivity: The iodine atom in this compound (position 2) increases molecular weight and polarizability, making it susceptible to nucleophilic aromatic substitution. Ethoxy vs. Methoxy: The ethoxy group (position 5) introduces greater steric hindrance and lipophilicity compared to methoxy analogs (e.g., 1-Chloro-5-fluoro-4-iodo-2-methoxybenzene), which may influence solubility in organic solvents .

Physical Properties :

  • The presence of iodine (atomic mass 127) significantly increases density and boiling points relative to fluorine-substituted analogs. For example, this compound is expected to have a higher melting point than 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene due to iodine’s strong van der Waals interactions .

Biological and Industrial Relevance :

  • While this compound lacks direct biological activity data, fluoro- and iodo-substituted benzenes are often used as intermediates in drug synthesis. For instance, 1-Chloro-2-fluoro-5-iodo-4-methylbenzene may serve as a precursor in radiolabeling or cross-coupling reactions .
  • The difluoroethyl group in 1-Chloro-4-(1,1-difluoroethyl)-5-fluoro-2-methylbenzene highlights its utility in fluoropolymer chemistry, where such groups enhance thermal stability .

Q & A

Basic Questions

Q. What are the standard synthetic routes for 1-Chloro-5-ethoxy-2-iodo-4-methylbenzene?

  • Methodological Answer : Synthesis typically involves sequential functionalization of a benzene core. For example, iodination via electrophilic substitution using iodine monochloride (ICl) under controlled conditions, followed by ethoxylation using Williamson ether synthesis (e.g., reacting with sodium ethoxide). Chlorination can be achieved via Friedel-Crafts alkylation or direct chlorinating agents (e.g., Cl₂/FeCl₃). Purification often employs column chromatography (SiO₂, pentane/ethyl acetate gradients) .

Q. How is this compound characterized structurally?

  • Methodological Answer : Key techniques include:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm substituent positions (e.g., methyl at C4, ethoxy at C5, iodine at C2).
  • Mass Spectrometry (MS) : High-resolution MS to validate molecular weight (C₉H₁₀ClIO).
  • Infrared (IR) : Peaks for C-I (~500 cm⁻¹), C-O-C (ethoxy, ~1100 cm⁻¹), and C-Cl (~700 cm⁻¹) bonds.
    Reference databases like the CRC Handbook provide comparative spectral data for analogous chloro-iodo aromatics .

Q. What safety protocols are critical for handling this compound?

  • Methodological Answer : Due to its halogenated structure (Cl, I), use fume hoods, nitrile gloves, and lab coats. Avoid prolonged exposure; iodine derivatives may volatilize. Store in amber glass under inert gas (Ar/N₂) to prevent degradation. Dispose via halogen-specific waste streams, adhering to EPA/FDA guidelines .

Advanced Research Questions

Q. How do substituents (ethoxy, methyl, iodine) influence its reactivity in cross-coupling reactions?

  • Methodological Answer : The iodine atom at C2 serves as a leaving group in Suzuki-Miyaura couplings. Ethoxy at C5 acts as an electron-donating group, stabilizing intermediates via resonance. Methyl at C4 introduces steric hindrance, affecting regioselectivity. Computational studies (DFT) can model electronic effects, while kinetic experiments (e.g., monitoring Pd-catalyzed couplings) quantify substituent impacts .

Q. What strategies optimize regioselective functionalization of this compound?

  • Methodological Answer : Directed ortho-metalation (DoM) using strong bases (e.g., LDA) with directing groups (e.g., ethoxy) can achieve selective lithiation. Alternatively, transition-metal catalysts (e.g., Pd/Cu) enable C-H activation at sterically accessible positions. Reaction screening via Design of Experiments (DoE) identifies optimal conditions (temperature, solvent polarity) .

Q. How is this compound applied in medicinal chemistry research?

  • Methodological Answer : Its halogenated aromatic structure is a scaffold for drug candidates. For example:

  • Receptor Targeting : Iodine’s size mimics thyroxine, enabling thyroid receptor studies.
  • Prodrug Design : Ethoxy groups enhance lipophilicity for blood-brain barrier penetration.
  • SAR Studies : Methyl substitution modulates metabolic stability.
    Biological assays (e.g., enzyme inhibition, cytotoxicity) validate therapeutic potential .

Q. What computational tools model its interactions in supramolecular systems?

  • Methodological Answer : Molecular docking (AutoDock, Schrödinger) predicts binding with host molecules (e.g., cyclodextrins). MD simulations (GROMACS) assess stability in lipid bilayers. QSAR models correlate substituent electronic parameters (Hammett σ) with observed activity .

Data Contradictions & Resolution

Q. Discrepancies in reported melting points: How to resolve?

  • Methodological Answer : Variations may arise from impurities or polymorphs. Reproduce synthesis with rigorous purification (e.g., recrystallization from hexane/EtOAc). Characterize purity via HPLC (≥99%) and DSC for polymorph identification. Cross-reference with peer-reviewed databases (e.g., PubChem, CRC) .

Q. Conflicting NMR shifts in literature: What causes this?

  • Methodological Answer : Solvent effects (CDCl₃ vs. DMSO-d₆) and concentration differences alter chemical shifts. Internal standards (e.g., TMS) and controlled conditions (25°C, 500 MHz+) ensure reproducibility. Compare with predicted shifts using ChemDraw/CASE software .

Tables for Key Data

Property Value Reference
Molecular FormulaC₉H₁₀ClIO
Molecular Weight296.53 g/mol
Key IR PeaksC-I (500 cm⁻¹), C-O-C (1100 cm⁻¹)
Common Synthetic RouteSequential halogenation/alkoxylation

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